O,O'-Di-m-cresyl dithiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O’-Di-m-cresyl dithiophosphate is an organophosphorus compound with the molecular formula C14H15O2PS2. It consists of 15 hydrogen atoms, 14 carbon atoms, 2 oxygen atoms, 1 phosphorus atom, and 2 sulfur atoms . This compound is part of the dithiophosphate family, which is known for its applications in various industrial processes, particularly in the field of lubrication and metalworking.
Vorbereitungsmethoden
The synthesis of O,O’-Di-m-cresyl dithiophosphate typically involves the reaction of cresol with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of thiophosphate salts and alkyl halides in the presence of a base . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
O,O’-Di-m-cresyl dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, sulfur, and phosphorus compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with alkyl halides can lead to the formation of phosphorothioates .
Wissenschaftliche Forschungsanwendungen
O,O’-Di-m-cresyl dithiophosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organophosphorus compounds. In biology, it has been studied for its potential use as a pesticide due to its ability to inhibit certain enzymes. In medicine, it has been explored for its potential therapeutic properties . Additionally, it is used in the industry as a lubricant additive and in metalworking fluids .
Wirkmechanismus
The mechanism of action of O,O’-Di-m-cresyl dithiophosphate involves its interaction with metal ions and enzymes. The compound forms complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site . The molecular targets and pathways involved in this process are still being studied, but it is known that the compound can affect various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
O,O’-Di-m-cresyl dithiophosphate is similar to other dithiophosphate compounds, such as O,O-diethyl dithiophosphate and O,O-diisopropyl dithiophosphate . it is unique in its specific structure and the presence of cresyl groups, which can influence its reactivity and applications. Compared to its analogs, O,O’-Di-m-cresyl dithiophosphate exhibits different selectivity and efficiency in various industrial processes .
Eigenschaften
CAS-Nummer |
7595-89-3 |
---|---|
Molekularformel |
C14H15O2PS2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
bis(3-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15O2PS2/c1-11-5-3-7-13(9-11)15-17(18,19)16-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,18,19) |
InChI-Schlüssel |
GKNITEVWPONLFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OP(=S)(OC2=CC=CC(=C2)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.